

IUPAC nomenclature and common synonyms for 4-(4-Chlorophenoxy)benzaldehyde.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1588038

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-Chlorophenoxy)benzaldehyde**: Nomenclature, Properties, and Applications

Abstract

4-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic compound distinguished by its diaryl ether linkage and a reactive aldehyde functional group. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, principal synthetic routes, and significant applications. Primarily utilized as a pivotal intermediate, this compound is instrumental in the synthesis of a wide array of molecules within the pharmaceutical, agrochemical, and materials science sectors.^[1] Its unique structural attributes allow for diverse chemical transformations, making it a valuable building block for developing complex, high-value chemical entities. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research and development. This section details the formal nomenclature, structural representation, and common identifiers for **4-(4-Chlorophenoxy)benzaldehyde**.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-(4-Chlorophenoxy)benzaldehyde**. This name explicitly describes its structure: a benzaldehyde molecule where the hydrogen at position 4 is substituted by a phenoxy group, which in turn is substituted with a chlorine atom at its own position 4.

The structure consists of two phenyl rings connected by an ether oxygen, with a formyl group (-CHO) and a chlorine atom positioned at opposite ends of the molecule. This arrangement imparts both stability from the diaryl ether core and reactivity from the aldehyde group.

Caption: Chemical structure of **4-(4-Chlorophenoxy)benzaldehyde**.

Chemical Identifiers

For unambiguous documentation and database retrieval, a standardized set of identifiers is crucial.

Identifier	Value	Source
CAS Number	61343-99-5	[1] [2] [3] [4]
PubChem CID	3851764	[1]
MDL Number	MFCD01631895	[1] [2] [3]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[1] [2]
InChI Key	BLCXBCYVCDPFEU- UHFFFAOYSA-N	[3] [5]
SMILES	C1=CC(=CC=C1C=O)OC2=C C=C(C=C2)Cl	[5]

Common Synonyms

In commercial and historical literature, **4-(4-Chlorophenoxy)benzaldehyde** may be referred to by several synonyms. Recognizing these is vital for a comprehensive literature search.

- 4-Chloro-4'-formyldiphenyl ether[\[2\]](#)
- Benzaldehyde, 4-(4-chlorophenoxy)-[\[2\]](#)

- p-(p-Chlorophenoxy)benzaldehyde
- Éter de 4-cloro-4'-formildifenilo[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its storage requirements, and its safety profile.

Property	Value	Notes
Molecular Weight	232.66 g/mol	[2][3]
Appearance	White to light orange/yellow crystalline powder	[1][2]
Melting Point	54-60 °C	[1][2][3]
Boiling Point	181 °C @ 2.5 mmHg	[2]
Density	~1.266 g/cm ³ (Predicted)	[2]
Solubility	Soluble in toluene; Insoluble in water	[2][6]

The melting point range of 54-60 °C indicates that the compound is a solid at room temperature, simplifying handling and weighing but requiring heating for reactions in solution. Its insolubility in water and solubility in organic solvents like toluene are typical for diaryl ethers and are key considerations for selecting reaction and extraction solvent systems.

Synthesis and Mechanistic Insights

The synthesis of diaryl ethers like **4-(4-Chlorophenoxy)benzaldehyde** is a cornerstone of modern organic chemistry. The most common strategies involve forming the ether linkage through nucleophilic substitution.

Overview of Synthetic Strategies

The construction of the diaryl ether bond is the key challenge. Two classical methods are relevant:

- **Ullmann Condensation:** This involves the coupling of a phenol with an aryl halide using a copper catalyst. For this target molecule, one could react 4-chlorophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base and a copper catalyst. The higher reactivity of the fluorine or the use of a catalyst is necessary to drive the substitution on the electron-deficient benzaldehyde ring.
- **Nucleophilic Aromatic Substitution (SNAr):** This pathway is highly effective when one of the aromatic rings is activated by an electron-withdrawing group (like the aldehyde). A reaction between 4-hydroxybenzaldehyde and 4-chloronitrobenzene (followed by reduction and Sandmeyer reaction) is a possible, albeit longer, route. A more direct approach involves the reaction of a phenoxide with an activated aryl halide.

Illustrative Laboratory-Scale Synthesis Protocol

This protocol describes a Williamson-type ether synthesis, a robust and common method for preparing such compounds. The reaction couples 4-hydroxybenzaldehyde with 4-chlorofluorobenzene. The fluoride is an excellent leaving group in nucleophilic aromatic substitution.

Reaction: 4-Hydroxybenzaldehyde + 4-Chlorofluorobenzene → **4-(4-Chlorophenoxy)benzaldehyde**

Step-by-Step Methodology:

- **Reagent Preparation:** To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous potassium carbonate (15 mmol, 2.07 g).
- **Solvent Addition:** Add 50 mL of dry N,N-Dimethylformamide (DMF). The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.
- **Reaction Initiation:** Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide intermediate.
- **Aryl Halide Addition:** Add 4-chlorofluorobenzene (11 mmol, 1.44 g, 1.1 mL) to the mixture.

- Heating and Reaction: Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.
- Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of cold water. This will precipitate the crude product.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.
- Washing: Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(4-Chlorophenoxy)benzaldehyde**.

Core Applications in Research and Development

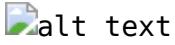
4-(4-Chlorophenoxy)benzaldehyde is not typically an end-product but rather a high-value intermediate. Its utility stems from the ability to chemically modify the aldehyde group while the robust diaryl ether core remains intact.

Role as a Versatile Synthetic Intermediate

The compound serves as an important building block in multi-step organic synthesis.^[1] The aldehyde group is a versatile functional handle that can undergo a wide range of transformations:

- Oxidation: Can be easily oxidized to the corresponding 4-(4-chlorophenoxy)benzoic acid, a precursor for esters and amides.
- Reduction: Can be reduced to 4-(4-chlorophenoxy)benzyl alcohol.
- Condensation Reactions: Reacts with amines to form Schiff bases (imines), with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations, and with phosphorus ylides in Wittig reactions to form alkenes.
- Nucleophilic Addition: Undergoes addition reactions with organometallic reagents like Grignard or organolithium reagents to form secondary alcohols.

Applications in Pharmaceutical and Agrochemical Development


The diaryl ether motif is a common structural feature in many biologically active molecules, prized for its chemical stability and ability to orient substituents in a defined three-dimensional space.

- Pharmaceuticals: This intermediate is used in the synthesis of novel therapeutic agents.^[1] Its derivatives are explored in medicinal chemistry for creating compounds that target specific biological pathways.^[1]
- Agrochemicals: It is a precursor in the development of modern herbicides and pesticides, contributing to crop protection solutions.^[1]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.[2] [3] H317: May cause an allergic skin reaction.[2][3] H319: Causes serious eye irritation.[2][3]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[3]
 - Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher.[3]
 - Body Protection: Wear a standard laboratory coat.

Storage and Stability Guidelines

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen) at room temperature or refrigerated (0-8 °C).[1][2]

- Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and strong bases.^[7]

Conclusion

4-(4-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant industrial and academic importance. Its value is derived from a stable diaryl ether scaffold combined with a synthetically versatile aldehyde group. A thorough understanding of its nomenclature, properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for professionals leveraging this compound in the fields of pharmaceutical development, agrochemical synthesis, and materials science. Its continued use as a foundational building block ensures its relevance in the ongoing pursuit of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-CHLOROPHENOXY)BENZALDEHYDE | 61343-99-5 [chemicalbook.com]
- 3. 4-(4-Chlorophenoxy)benzaldehyde 97 61343-99-5 [sigmaaldrich.com]
- 4. 4-(4-CHLOROPHENOXY)BENZAL 1GR, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 5. PubChemLite - 4-(4-chlorophenoxy)benzaldehyde (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC nomenclature and common synonyms for 4-(4-Chlorophenoxy)benzaldehyde.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588038#iupac-nomenclature-and-common-synonyms-for-4-4-chlorophenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com